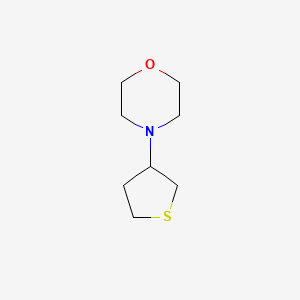
4-(tetrahydro-3-thienyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tetrahydro-3-thienyl)morpholine, also known as THM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of pharmacology. THM is a heterocyclic compound that contains both a morpholine ring and a thienyl ring, making it a unique and interesting molecule to study. In
Mécanisme D'action
The mechanism of action of 4-(tetrahydro-3-thienyl)morpholine is not fully understood, but it is believed to act as a dopamine receptor antagonist. Specifically, 4-(tetrahydro-3-thienyl)morpholine is thought to block the D2 dopamine receptor, which is involved in the regulation of dopamine neurotransmission. By blocking the D2 receptor, 4-(tetrahydro-3-thienyl)morpholine may reduce the activity of the dopamine system, which is thought to be involved in the development of psychotic symptoms and drug addiction.
Biochemical and Physiological Effects
4-(tetrahydro-3-thienyl)morpholine has been shown to have a number of biochemical and physiological effects. In animal studies, 4-(tetrahydro-3-thienyl)morpholine has been found to reduce the levels of dopamine in the brain, which is thought to be a key mechanism of its antipsychotic and anti-addictive effects. Additionally, 4-(tetrahydro-3-thienyl)morpholine has been found to reduce the levels of glutamate, which is a neurotransmitter that is involved in the regulation of mood and cognition. 4-(tetrahydro-3-thienyl)morpholine has also been found to increase the levels of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(tetrahydro-3-thienyl)morpholine in lab experiments include its ease of synthesis, its well-characterized pharmacological effects, and its potential as a tool for studying the dopamine system. However, there are also some limitations to using 4-(tetrahydro-3-thienyl)morpholine in lab experiments. For example, 4-(tetrahydro-3-thienyl)morpholine has been shown to have some off-target effects, which may complicate the interpretation of results. Additionally, 4-(tetrahydro-3-thienyl)morpholine has not been extensively studied in humans, so its safety and efficacy in human subjects is not well understood.
Orientations Futures
There are a number of future directions for research on 4-(tetrahydro-3-thienyl)morpholine. One area of interest is the development of more selective dopamine receptor antagonists that may have fewer off-target effects than 4-(tetrahydro-3-thienyl)morpholine. Additionally, further studies are needed to determine the safety and efficacy of 4-(tetrahydro-3-thienyl)morpholine in human subjects, as well as its potential as a treatment for a range of psychiatric and neurological disorders. Finally, more research is needed to fully understand the mechanism of action of 4-(tetrahydro-3-thienyl)morpholine and its effects on the dopamine system.
Méthodes De Synthèse
The synthesis of 4-(tetrahydro-3-thienyl)morpholine involves the reaction of 3-chloro-1-propanethiol with morpholine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 4-(tetrahydro-3-thienyl)morpholine as the final product. The synthesis of 4-(tetrahydro-3-thienyl)morpholine is a straightforward process that can be carried out in a laboratory setting using standard techniques.
Applications De Recherche Scientifique
4-(tetrahydro-3-thienyl)morpholine has been the subject of scientific research due to its potential applications in the field of pharmacology. Specifically, 4-(tetrahydro-3-thienyl)morpholine has been studied for its potential as an antipsychotic agent. In one study, 4-(tetrahydro-3-thienyl)morpholine was found to have a similar efficacy to the antipsychotic drug haloperidol in reducing psychotic symptoms in animal models. Additionally, 4-(tetrahydro-3-thienyl)morpholine has been studied for its potential as a treatment for drug addiction. In one study, 4-(tetrahydro-3-thienyl)morpholine was found to reduce cocaine-seeking behavior in rats.
Propriétés
IUPAC Name |
4-(thiolan-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-6-11-7-8(1)9-2-4-10-5-3-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXQEHQPZNBICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513828 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-[(1-benzyl-4-piperidinyl)oxy]benzamide](/img/structure/B5110686.png)
![2-chloro-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5110690.png)
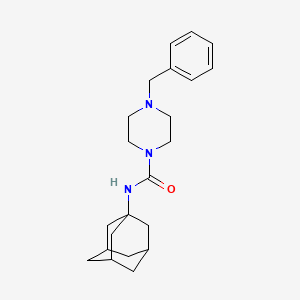
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5110704.png)
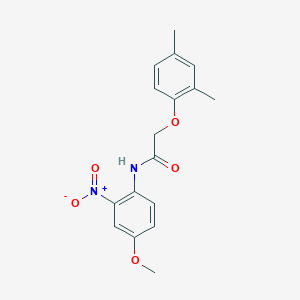
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5110720.png)
![isobutyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5110724.png)
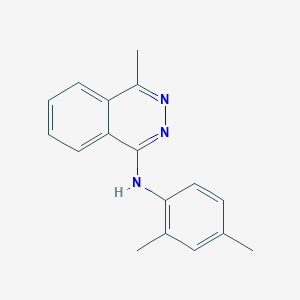
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)
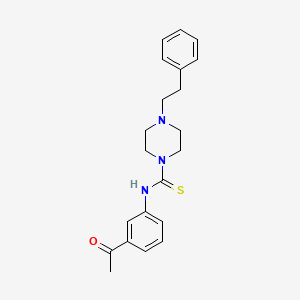
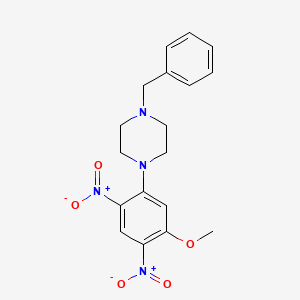
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)
![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide](/img/structure/B5110775.png)